![molecular formula C15H13BrO4 B5761360 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as BMHBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMHBA is a derivative of salicylic acid and has been synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride.
Mecanismo De Acción
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can reduce inflammation in the body. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Biochemical and Physiological Effects
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer effects. By inhibiting COX-2 activity, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can reduce inflammation in the body. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several advantages for lab experiments, including its ability to inhibit COX-2 activity, its antioxidant properties, and its potential anticancer effects. However, there are also limitations to using 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a potential anticancer agent. Other future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid include its potential use as an antioxidant and its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride. This reaction results in the formation of 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, which can then be purified through recrystallization. Other methods of synthesis include the reaction of salicylic acid with 2-bromo-4-(hydroxymethyl)phenol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential anticancer effects, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXIMKNCGEPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
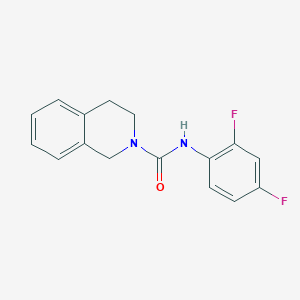
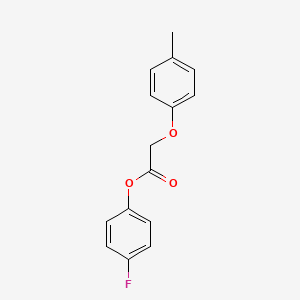
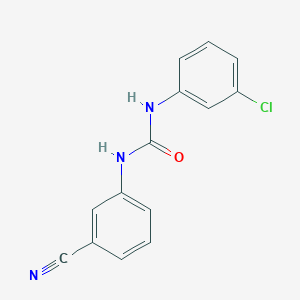
![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
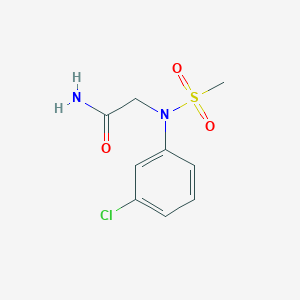
![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)
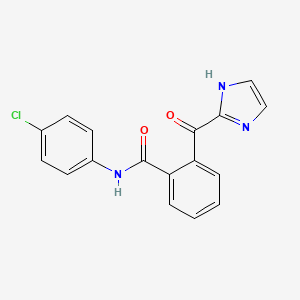
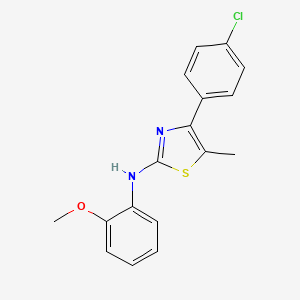
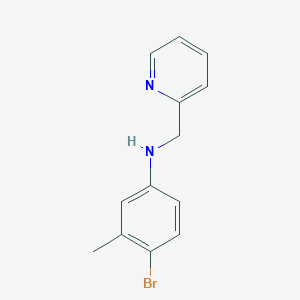
![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)